molecular formula C16H10O4 B180038 4,4'-(Ethyne-1,2-diyl)dibenzoic acid CAS No. 16819-43-5

4,4'-(Ethyne-1,2-diyl)dibenzoic acid

Cat. No.: B180038
CAS No.: 16819-43-5
M. Wt: 266.25 g/mol
InChI Key: ARBAMECCCQZCSR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are used in various applications, including hydrogen storage and oxygen sensing .

Mode of Action

4,4’-(Ethyne-1,2-diyl)dibenzoic acid acts as a rigid ligand linker for MOFs . It is a rigid biphenylethyne with carboxylic acids at both ends of the benzene rings . This structure allows it to connect one-dimensional Sc (μ2-OH) chains in certain MOFs .

Biochemical Pathways

The compound affects the biochemical pathways related to gas adsorption and sensing in MOFs . For instance, it contributes to the formation of MOFs that show a moderately high adsorption for H2 .

Result of Action

The result of the action of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is the formation of highly porous MOFs with large surface areas . For example, it contributes to the formation of a Zr (IV)-based MOF with a BET surface area as high as 3,940.6 m²/g and a total pore volume of 1.55 cm³/g . These MOFs exhibit large negative thermal expansion and notable oxygen sensing properties .

Action Environment

The action, efficacy, and stability of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid are influenced by environmental factors such as temperature and pressure . For instance, the compound is stable up to 400 °C , and the formation of certain MOFs requires specific temperature-pressure conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid typically involves the coupling of two benzene rings through an ethyne (acetylene) linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodobenzoic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production methods for 4,4’-(Ethyne-1,2-diyl)dibenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Ethyne-1,2-diyl)dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBAMECCCQZCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348701
Record name 4,4'-(Ethyne-1,2-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16819-43-5
Record name 4,4'-(Ethyne-1,2-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the structural properties of H₂edba containing coordination polymers?

A1: H₂edba is a versatile organic ligand that can form coordination polymers with various structural dimensions. The specific metal ion used during synthesis plays a crucial role in determining the final structure. For instance, using H₂edba and 2,2′-bipyridine (bpy), researchers synthesized a 1D zigzag chain with Zn2+, a 2D sql layer with Cu2+, and a 3D sxb framework with Co2+ []. This structural diversity makes H₂edba-based coordination polymers interesting for various applications, including gas sorption.

Q2: How does the structure of an H₂edba based Metal-Organic Framework (MOF) influence its gas sorption properties?

A2: The structure of the H₂edba based MOF directly impacts its gas sorption capacity. For instance, the 2D framework synthesized with Cu2+ exhibited a Langmuir surface area of 440 cm2 g−1, while the 3D framework synthesized with Co2+ showed a higher surface area of 542 cm3 g−1 []. This difference highlights how dimensionality and pore structure, dictated by the chosen metal ion, influence the material's ability to adsorb gas molecules.

Q3: Beyond gas sorption, what other interesting properties have been observed in H₂edba based coordination polymers?

A3: An H₂edba based zirconium framework, [Zr6O4(OH)4(edba)6], demonstrated both negative thermal expansion and luminescence properties []. The framework's structure allows for transverse vibrational bending of the H₂edba ligand upon heating, resulting in a negative thermal expansion coefficient (α=-11.0×10-6 K-1) []. Additionally, the π-conjugation system within the H₂edba ligand gives rise to blue luminescence, which is efficiently quenched by the presence of oxygen []. This combination of properties makes this H₂edba based framework a potential candidate for sensing applications.

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